4-methoxy-3-nitro-N-pyridin-4-ylbenzamide

Description

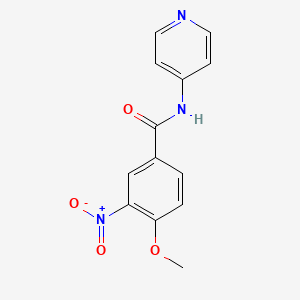

4-Methoxy-3-nitro-N-pyridin-4-ylbenzamide is a benzamide derivative characterized by a methoxy (-OCH₃) group at the 4-position, a nitro (-NO₂) group at the 3-position of the benzene ring, and a pyridin-4-ylamide substituent. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, creating a unique electronic profile that influences its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name |

4-methoxy-3-nitro-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-20-12-3-2-9(8-11(12)16(18)19)13(17)15-10-4-6-14-7-5-10/h2-8H,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPZROTVEZQVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330193 | |

| Record name | 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199573 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

319489-24-2 | |

| Record name | 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide typically involves a multi-step process. One common method starts with the nitration of 4-methoxybenzoic acid to introduce the nitro group at the 3-position. This is followed by the conversion of the carboxylic acid group to an amide group through a reaction with pyridin-4-amine. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the nitration and amide formation steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-pyridin-4-ylbenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

Substitution: Sodium hydride, dimethylformamide (DMF) as a solvent.

Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

Reduction: 4-methoxy-3-amino-N-pyridin-4-ylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-methoxy-3-nitro-N-pyridin-4-ylbenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and nonlinear optical materials.

Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyridin-4-yl group may facilitate binding to nucleic acids or proteins, influencing their function and leading to biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide and its analogs:

*Calculated based on molecular formulas from evidence.

Key Findings:

Trifluoromethyl (CF₃): The CF₃ group in the analog from improves metabolic stability and lipophilicity, making it more suitable for in vivo applications . Methyl vs. Methoxy: Methyl groups (e.g., ) increase lipophilicity but lack the electron-donating effects of methoxy, altering electronic distribution across the benzene ring .

Pyridine Position and Linkage: Pyridin-4-yl derivatives (target compound and ) often exhibit distinct solubility profiles compared to pyridin-2-yl or pyridin-3-yl analogs due to differences in hydrogen-bonding capacity .

Synthetic Challenges :

- The nitro group in the target compound complicates synthesis, requiring controlled conditions to avoid side reactions (e.g., reduction or explosion risks) .

- Trifluoromethyl-containing analogs () may require specialized fluorination reagents, increasing production costs .

Research Implications and Limitations

- Stability Concerns : The nitro group’s instability under physiological conditions (e.g., enzymatic reduction) may limit its utility in drug development compared to CF₃-containing analogs .

- Comparative Solubility : The absence of a nitro group in 4-methoxy-N-pyridin-3-yl-benzamide () correlates with higher solubility in polar solvents, highlighting trade-offs between reactivity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.